molecular formula C21H25ClFN3O3 B1662829 Mosapride CAS No. 112885-41-3

Mosapride

Cat. No.: B1662829
CAS No.: 112885-41-3
M. Wt: 421.9 g/mol
InChI Key: YPELFRMCRYSPKZ-UHFFFAOYSA-N
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Description

Mosapride is a gastroprokinetic agent that acts as a selective serotonin 5-HT4 receptor agonist. It is primarily used to stimulate gastric motility and accelerate gastric emptying throughout the gastrointestinal tract. This compound is commonly prescribed for the treatment of gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Mechanism of Action

Target of Action

Mosapride primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract . The major active metabolite of this compound, known as M1, additionally acts as a 5-HT3 antagonist .

Mode of Action

This compound, as a 5-HT4 receptor agonist , stimulates these receptors in the gastrointestinal nerve plexus . This stimulation increases the release of acetylcholine , a neurotransmitter that plays a crucial role in muscle contraction . The increased acetylcholine release results in the enhancement of gastrointestinal motility and gastric emptying . The metabolite M1, acting as a 5-HT3 antagonist, further aids in accelerating gastric emptying .

Biochemical Pathways

The activation of 5-HT4 receptors by this compound leads to an increase in the release of acetylcholine. This neurotransmitter then interacts with muscarinic receptors on the smooth muscle cells in the gastrointestinal tract, leading to muscle contraction and thus, enhanced gastrointestinal motility . The overall effect is an acceleration of gastric emptying throughout the whole of the gastrointestinal tract .

Pharmacokinetics

It is known that this compound is subject to first-pass metabolism, which can affect its bioavailability

Result of Action

The primary result of this compound’s action is the stimulation of gastric motility, which can help alleviate symptoms of various gastrointestinal disorders such as chronic gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, this compound also exerts anti-inflammatory effects on the gastrointestinal tract and promotes neurogenesis in the gastrointestinal tract, which may prove useful in certain bowel disorders .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and hence, the effectiveness of the drug. Therefore, this compound is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mosapride involves several steps, starting from 2-chlorotoluene. The initial step involves nitration of 2-chlorotoluene to form 2-chloro-4-nitrotoluene. This intermediate is then subjected to reduction to yield 2-chloro-4-aminotoluene. The next step involves the ethoxylation of 2-chloro-4-aminotoluene to form 4-amino-5-chloro-2-ethoxytoluene. This compound is then reacted with 4-(4-fluorobenzyl)morpholine to produce this compound .

Industrial Production Methods

In industrial settings, this compound citrate is often prepared using wet granulation and tableting methods. The process involves dissolving this compound citrate in a suitable solvent, followed by mixing with excipients such as lactose, microcrystalline cellulose, and polyvinylpolypyrrolidone. The mixture is then granulated, dried, and compressed into tablets .

Chemical Reactions Analysis

Types of Reactions

Mosapride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The nitro group in the intermediate 2-chloro-4-nitrotoluene is reduced to an amino group during the synthesis of this compound.

    Substitution: The ethoxylation step involves a nucleophilic substitution reaction where the ethoxy group is introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically employed.

    Substitution: Ethanol or ethyl iodide can be used as the ethoxylating agents under basic conditions.

Major Products

The major products formed from these reactions include the N-oxide derivative of this compound, 2-chloro-4-aminotoluene, and 4-amino-5-chloro-2-ethoxytoluene.

Scientific Research Applications

Mosapride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist but has been withdrawn from the market due to its cardiac toxicity.

    Tegaserod: A selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.

    Prucalopride: A highly selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.

Uniqueness of Mosapride

This compound is unique in its dual action as a serotonin 5-HT4 receptor agonist and a serotonin 5-HT3 receptor antagonist. This dual mechanism enhances its efficacy in stimulating gastrointestinal motility while minimizing side effects such as cardiac toxicity, which is a concern with other prokinetic agents like cisapride .

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048408
Record name Mosapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112885-41-3
Record name Mosapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112885-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapride [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapride
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URL https://www.drugbank.ca/drugs/DB11675
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Record name Mosapride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]
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Record name MOSAPRIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
Quantity
2.9 g
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reactant
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1.6 g
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reactant
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50 mL
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solvent
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2 g
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3 g
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10 mL
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Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
Quantity
2.2 g
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reactant
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30 mL
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reactant
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30 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
Quantity
2 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
Quantity
2.5 g
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reactant
Reaction Step One
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2.7 g
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reactant
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2.4 g
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reactant
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50 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]

ANone:

    A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing this compound and probiotics. [] This formulation aimed to improve this compound's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that this compound within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing this compound delivery.

    ANone:

    • Absorption: this compound is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
    • Distribution: this compound and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
    • Metabolism: this compound undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl this compound (M1), possesses 5-HT3 receptor antagonist activity. []
    • Excretion: this compound is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (this compound-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []

    ANone:

    • In vitro: this compound enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
    • In vivo: Animal studies demonstrate this compound's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that this compound, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []

    ANone: The provided research papers do not discuss resistance mechanisms specifically related to this compound.

    ANone: Several analytical methods are employed for this compound analysis:

    • HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying this compound and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
    • TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of this compound with other drugs in pharmaceutical products. []

    ANone:

    • Domperidone: Similar to this compound, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
    • Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that this compound exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]

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